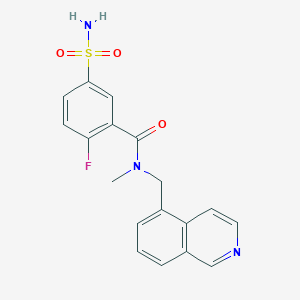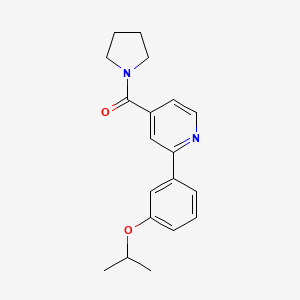
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in repairing DNA damage.
作用机制
The mechanism of action of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves the inhibition of PARP-1. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. When DNA is damaged, PARP-1 is activated and recruits other proteins to repair the damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide binds to the catalytic domain of PARP-1 and prevents its activity, leading to DNA damage accumulation and cell death.
Biochemical and Physiological Effects:
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In vivo studies have shown that 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide can inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is its potency as a PARP-1 inhibitor. This compound has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in lab experiments.
未来方向
There are several future directions for the study of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its use in different types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions. Overall, 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has significant potential as a PARP-1 inhibitor and a promising candidate for cancer treatment.
合成方法
The synthesis of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-fluoro-5-nitrobenzoyl chloride. This intermediate is then reacted with N-methyl-N-(5-isoquinolinylmethyl)amine to form the corresponding amide. The amide is then treated with sodium bisulfite to obtain the final product, 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide.
科学研究应用
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
2-fluoro-N-(isoquinolin-5-ylmethyl)-N-methyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-22(11-13-4-2-3-12-10-21-8-7-15(12)13)18(23)16-9-14(26(20,24)25)5-6-17(16)19/h2-10H,11H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGTLOAUFZCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)


![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)
![3-(2-hydroxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5647492.png)